molecular formula C12H17NO2 B14267760 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- CAS No. 203731-63-9

2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl-

Cat. No.: B14267760
CAS No.: 203731-63-9
M. Wt: 207.27 g/mol
InChI Key: BSYJPPMORRHYPB-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method is highly regio-, diastereo-, and enantioselective, often using chiral phosphoric acids as bifunctional catalysts . Another approach involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase-supported substrates and catalytic systems such as Cu(I)–DTBM–Segphos can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include tetrahydro-1,2-oxazines, 1,4-amino alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

203731-63-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-hydroxy-4,4-dimethyl-6-phenyl-1,3-oxazinane

InChI

InChI=1S/C12H17NO2/c1-12(2)8-11(15-9-13(12)14)10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3

InChI Key

BSYJPPMORRHYPB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OCN1O)C2=CC=CC=C2)C

Origin of Product

United States

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